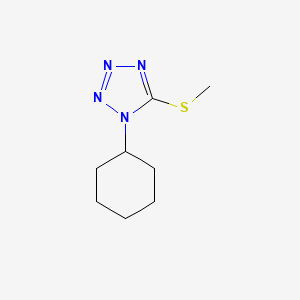
(2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone, also known as CDM, is a synthetic compound that belongs to the class of benzodiazepines. It is a psychoactive substance that has been studied for its potential use in scientific research. CDM has been found to have unique properties that make it an interesting compound for further investigation.
Wirkmechanismus
The mechanism of action of (2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone is not fully understood. However, it is thought to act on the GABA-A receptor, which is a type of receptor that is involved in the regulation of anxiety and sleep. (2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone is believed to enhance the activity of the GABA-A receptor, which leads to its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
(2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to its anxiolytic and sedative effects. (2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone has also been found to decrease the levels of glutamate, which is a neurotransmitter that is involved in the regulation of anxiety and sleep.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone in lab experiments is that it has been found to have a low toxicity profile. This means that it can be used in experiments without causing harm to the subjects. However, one limitation of using (2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone is that it has a short half-life, which means that its effects may not last very long.
Zukünftige Richtungen
There are a number of future directions for the study of (2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone. One area of research could be the development of new compounds that are based on (2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone. These compounds could be designed to have improved anxiolytic and sedative properties. Another area of research could be the study of the long-term effects of (2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone use. This could help to determine whether (2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone is safe for long-term use in humans. Finally, the use of (2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone in the treatment of other disorders, such as depression and post-traumatic stress disorder, could be explored.
Synthesemethoden
(2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone can be synthesized using a variety of methods. One common method involves the reaction of 2-chlorobenzophenone with ethyl diazoacetate to form an intermediate compound. The intermediate compound is then reacted with ammonia to produce (2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone. Another method involves the reaction of 2-chlorobenzophenone with ethyl diazepan-1-yl-acetate to form (2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone.
Wissenschaftliche Forschungsanwendungen
(2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone has been used in scientific research for a variety of purposes. It has been found to have anxiolytic and sedative properties, which make it useful for studying anxiety and sleep disorders. (2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone has also been studied for its potential use in treating alcohol withdrawal symptoms and as an anticonvulsant.
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-2-16-8-5-9-17(11-10-16)14(18)12-6-3-4-7-13(12)15/h3-4,6-7H,2,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRSOELPVYTLSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCN(CC1)C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-acetyl-3,5-dimethyl-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7571004.png)
![3-[(4-Chlorophenyl)sulfonylmethyl]oxolane](/img/structure/B7571017.png)

![N'-cyclohexyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-methylpropane-1,3-diamine](/img/structure/B7571029.png)




![5-[(2,5-Dichlorothiophen-3-yl)sulfonylamino]-2,4-difluorobenzoic acid](/img/structure/B7571078.png)
![3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one](/img/structure/B7571091.png)



